molecular formula C15H24N2O5S B4088397 N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethoxyacetamide

N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethoxyacetamide

Cat. No. B4088397
M. Wt: 344.4 g/mol
InChI Key: WUOKEPJAAYWCQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethoxyacetamide, commonly known as DMSO-Piperazine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a highly potent and selective inhibitor of protein arginine methyltransferase 5 (PRMT5), which is an enzyme that plays a crucial role in various cellular processes, including gene expression, RNA processing, and DNA damage response.

Mechanism of Action

DMSO-Piperazine exerts its pharmacological effects by selectively inhibiting the activity of N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethoxyacetamide, which is an enzyme that catalyzes the methylation of arginine residues in various proteins. N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethoxyacetamide plays a crucial role in various cellular processes, including gene expression, RNA processing, and DNA damage response. Inhibition of N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethoxyacetamide activity by DMSO-Piperazine leads to the dysregulation of these cellular processes, ultimately resulting in cell death.
Biochemical and Physiological Effects:
DMSO-Piperazine has been shown to induce cell death in various cancer cell lines, including acute myeloid leukemia and multiple myeloma. The compound has also been shown to inhibit tumor growth in mouse models of cancer. Additionally, DMSO-Piperazine has been shown to modulate the activity of various signaling pathways, including the Wnt/β-catenin and PI3K/Akt/mTOR pathways, which play crucial roles in cancer progression and metastasis.

Advantages and Limitations for Lab Experiments

One of the major advantages of using DMSO-Piperazine in lab experiments is its high potency and selectivity for N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethoxyacetamide. This makes it an ideal tool for studying the role of N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethoxyacetamide in various cellular processes. However, one of the major limitations of using DMSO-Piperazine is its potential toxicity, which may limit its use in certain in vivo studies.

Future Directions

Future research on DMSO-Piperazine is focused on identifying its potential therapeutic applications in various diseases, including cancer and neurodegenerative diseases. Additionally, further studies are needed to understand the molecular mechanisms underlying the pharmacological effects of DMSO-Piperazine and to optimize its pharmacokinetic properties for clinical use. Finally, the development of more selective and potent N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethoxyacetamide inhibitors, based on the structure of DMSO-Piperazine, is an area of active research.

Scientific Research Applications

DMSO-Piperazine has been extensively studied for its potential applications in various research fields, including cancer biology, epigenetics, and neurodegenerative diseases. The compound has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of cancer, particularly in hematological malignancies such as acute myeloid leukemia and multiple myeloma.

properties

IUPAC Name

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-ethoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O5S/c1-5-17(6-2)23(19,20)12-8-9-14(21-4)13(10-12)16-15(18)11-22-7-3/h8-10H,5-7,11H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOKEPJAAYWCQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)COCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-ethoxyacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethoxyacetamide
Reactant of Route 2
Reactant of Route 2
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethoxyacetamide
Reactant of Route 3
Reactant of Route 3
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethoxyacetamide
Reactant of Route 4
Reactant of Route 4
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethoxyacetamide
Reactant of Route 5
Reactant of Route 5
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethoxyacetamide
Reactant of Route 6
Reactant of Route 6
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethoxyacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.